2-Chloro-8-methoxyquinazoline
Overview
Description
2-Chloro-8-methoxyquinazoline is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-8-methoxyquinazoline consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The compound also contains a chlorine atom and a methoxy group attached to the quinazoline core .Physical And Chemical Properties Analysis
2-Chloro-8-methoxyquinazoline has a predicted boiling point of 294.5±22.0 °C and a predicted density of 1.333±0.06 g/cm3 . Its pKa is predicted to be -0.18±0.30 .Scientific Research Applications
1. Pharmacological Diversification of Quinazoline
- Application Summary : Quinazoline and its related scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their pharmacological activities . These activities include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
- Methods of Application : Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
- Results or Outcomes : The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .
2. Anticancer Agents with 4-Anilinoquinazoline Scaffolds
- Application Summary : 2-Chloromethyl-4 (3 H )-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents .
- Methods of Application : An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4 (3 H )-quinazolinones were conveniently prepared in one pot .
- Results or Outcomes : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
Safety And Hazards
properties
IUPAC Name |
2-chloro-8-methoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENQTKSMBDNMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CN=C(N=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601705 | |
Record name | 2-Chloro-8-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methoxyquinazoline | |
CAS RN |
944060-66-6 | |
Record name | 2-Chloro-8-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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